2-amino-N-methyl-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-Amino-N-methylbenzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring fused with a benzene ring, an amino group at position 2, a methyl group at the nitrogen atom, and a carboxamide group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group at position 2 can be introduced through nucleophilic substitution reactions using appropriate amines.
Methylation of the Nitrogen Atom: Methylation of the nitrogen atom can be achieved using methyl iodide or other methylating agents under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methylbenzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
2-Amino-N-methylbenzo[d]oxazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzo[d]oxazole: Similar structure but lacks the carboxamide group.
2-Amino-N-ethylbenzo[d]oxazole-6-carboxamide: Similar structure but has an ethyl group instead of a methyl group.
2-Amino-6-methylbenzo[d]oxazole: Similar structure but lacks the carboxamide group.
Uniqueness
2-Amino-N-methylbenzo[d]oxazole-6-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-N-methyl-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
InChI Key |
JYRXHSHNGFGCSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Origin of Product |
United States |
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